![molecular formula C15H21NO4 B558735 Boc-L-2-Methylphenylalanine CAS No. 114873-05-1](/img/structure/B558735.png)
Boc-L-2-Methylphenylalanine
Overview
Description
Boc-L-2-Methylphenylalanine is an off-white to white solid or powder . It is an unnatural amino acid derived from a C-H Activation methodology . The molecular formula is C15H21NO4 and the molecular weight is 279.33 g/mol .
Molecular Structure Analysis
The molecular structure of Boc-L-2-Methylphenylalanine consists of 15 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . Unfortunately, the specific structural analysis of Boc-L-2-Methylphenylalanine is not available in the retrieved sources.
Physical And Chemical Properties Analysis
Boc-L-2-Methylphenylalanine has a predicted density of 1.140±0.06 g/cm3, a melting point of 113°C, a predicted boiling point of 442.5±40.0 °C, a flashing point of 221.4°C, and a vapor pressure of 1.31E-08mmHg at 25°C .
Scientific Research Applications
Boc-Phe(2-Me)-OH: Scientific Research Applications
Peptide Self-Assembly in Nanomedicine: Boc-Phe(2-Me)-OH can be used in peptide self-assembly, a process crucial for creating complex nanomorphologies in nanomedicine. For example, combining Boc-Phe(2-Me)-OH with other self-assembling peptides can lead to the formation of nanostructures like “necklaces,” where beads are connected by elongated structures .
Amidation in Organic Synthesis: This compound is valuable in the amidation process of organic synthesis, where it can be used to create various amides from N-Alloc, N-Boc-, and N-Cbz-protected amines. This process is significant for developing novel synthetic methods under mild conditions .
Anion Recognition in Supramolecular Chemistry: In supramolecular chemistry, Boc-Phe(2-Me)-OH plays a role in the recognition of chiral carboxylates by synthetic receptors. This application is fundamental for chemical, biological, and environmental processes involving anionic species .
Enantioselective Hydrolysis: As a derivative of Phenylalanine, Boc-Phe(2-Me)-OH is used in the enantioselective hydrolysis of amino acid esters. This application is crucial for producing optically active compounds .
Safety and Hazards
Mechanism of Action
Target of Action
Boc-Phe(2-Me)-OH, also known as Boc-2-methyl-L-phenylalanine or Boc-L-2-Methylphenylalanine, is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological processes. The primary targets of Boc-Phe(2-Me)-OH are likely to be the same as those of phenylalanine, which include enzymes involved in protein synthesis and various metabolic pathways .
Mode of Action
It’s known that boc-phe(2-me)-oh can form self-assembled nanostructures, such as nanospheres and nanotubes . These nanostructures can interact with biological targets, potentially altering their function .
Biochemical Pathways
Boc-Phe(2-Me)-OH, as a derivative of phenylalanine, may be involved in the same biochemical pathways as phenylalanine. Phenylalanine is a precursor to tyrosine, another amino acid, which is in turn a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine .
Pharmacokinetics
Phenylalanine is well-absorbed in the gut and distributed throughout the body, where it is metabolized primarily in the liver .
Result of Action
Given its ability to form self-assembled nanostructures , it may have potential applications in nanomedicine, such as drug delivery and biomaterials .
Action Environment
The action of Boc-Phe(2-Me)-OH can be influenced by various environmental factors. For instance, the formation of self-assembled nanostructures can be affected by factors such as pH, temperature, and the presence of other molecules
properties
IUPAC Name |
(2S)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGOCPOJLMLJAR-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375788 | |
Record name | Boc-L-2-Methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-2-Methylphenylalanine | |
CAS RN |
114873-05-1 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114873-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-L-2-Methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.